5-Bromo-7-chloro-2,3-dihydro-1,3-benzoxazol-2-one
Overview
Description
Molecular Structure Analysis
The molecular structure of 5-Bromo-7-chloro-2,3-dihydro-1,3-benzoxazol-2-one is characterized by the presence of bromine and chlorine atoms. The IUPAC name of the compound is 5-bromo-7-chloro-1,3-benzoxazol-2 (3H)-one .Physical and Chemical Properties Analysis
The compound has a molecular weight of 248.46 . It appears as a powder and has a melting point of 221-222 degrees Celsius .Scientific Research Applications
Unexpected Reactions and Synthesis Pathways
- An unexpected bromine migration was observed during the synthesis of thieno[3,4‐b][1,5]benzoxazepin‐10‐ones, indicating a complex reactivity that could lead to novel heterocyclic compounds (Press & Eudy, 1981).
- Research into the reactivity of o-nitrosophenol with certain bromides led to the formation of new heterocyclic compounds, showcasing the potential for creating diverse benzoxazole-based structures (Yao & Huang, 2010).
Chemical Modification and Properties
- The acylation of benzoxazolin-2-ones was investigated, revealing insights into the chemical behavior of bromo and dibromo derivatives, which could inform further functionalization strategies for related compounds (Domagalina & Sławik, 1978).
- A study on restricted rotation around the methylene bridge in certain benzimidazole derivatives highlighted the impact of structural modifications on molecular dynamics, which is crucial for understanding the physicochemical properties of benzoxazole analogs (Karayel et al., 2019).
Applications in Synthesis and Ligand Design
- The development of novel 5-HT3 receptor partial agonists based on benzoxazole derivatives demonstrates the therapeutic potential of such compounds in treating gastrointestinal disorders, highlighting the intersection of medicinal chemistry and heterocyclic compound synthesis (Sato et al., 1998).
- A green method for synthesizing chromeno[2,3-c]pyrazol-4(1H)-ones through ionic liquid-promoted annulation reflects the growing interest in sustainable and efficient synthetic routes for complex heterocycles, which can have a broad range of applications in material science and drug development (Li et al., 2015).
Safety and Hazards
Properties
IUPAC Name |
5-bromo-7-chloro-3H-1,3-benzoxazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClNO2/c8-3-1-4(9)6-5(2-3)10-7(11)12-6/h1-2H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXVJXLQVOGNYMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=O)O2)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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